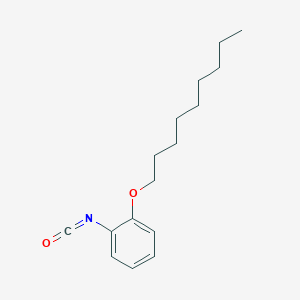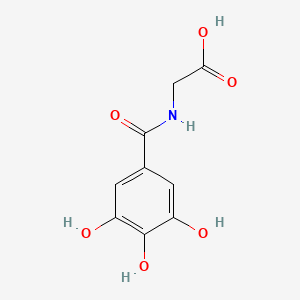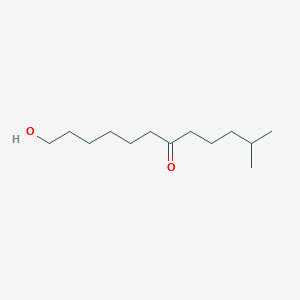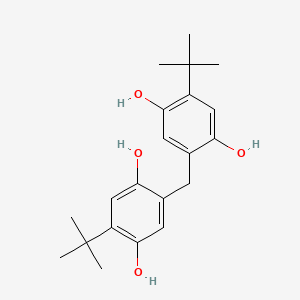
2,2'-Methylenebis(5-tert-butylbenzene-1,4-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) is an organic compound belonging to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups and two hydroxyl groups attached to a benzene ring, connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) typically involves the reaction of 2,5-di-tert-butylhydroquinone with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two hydroquinone molecules.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced back to its hydroquinone form.
Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: The hydroquinone form is regenerated.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mecanismo De Acción
The antioxidant properties of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive species and thereby protecting cells and materials from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2,5-di-tert-butylhydroquinone: A precursor in the synthesis of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol).
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications.
tert-Butylbenzene: A related compound with a tert-butyl group attached to a benzene ring.
Uniqueness
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. The presence of two hydroxyl groups and two tert-butyl groups increases its stability and effectiveness as an antioxidant, making it particularly valuable in industrial applications where long-term stability is crucial.
Propiedades
Número CAS |
54636-99-6 |
|---|---|
Fórmula molecular |
C21H28O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-tert-butyl-5-[(4-tert-butyl-2,5-dihydroxyphenyl)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C21H28O4/c1-20(2,3)14-10-16(22)12(8-18(14)24)7-13-9-19(25)15(11-17(13)23)21(4,5)6/h8-11,22-25H,7H2,1-6H3 |
Clave InChI |
RRLZSLWXIWBSPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C(=C1)O)CC2=CC(=C(C=C2O)C(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


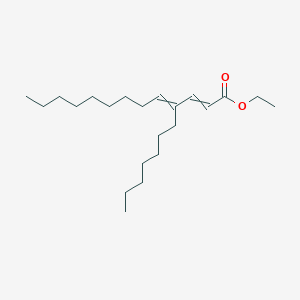
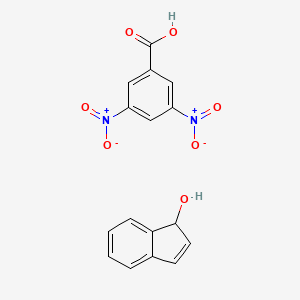
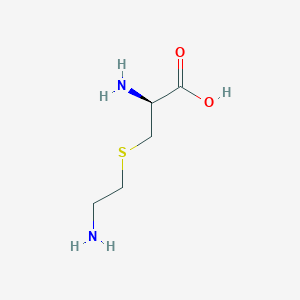
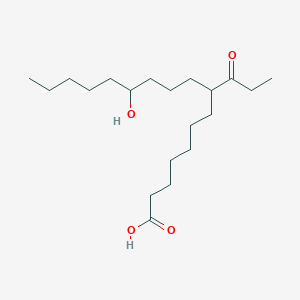
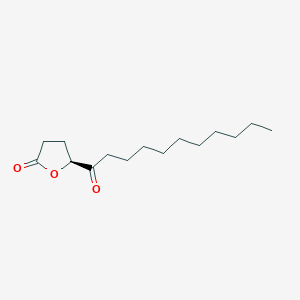
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)

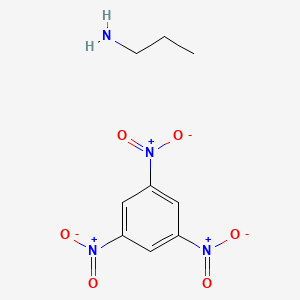
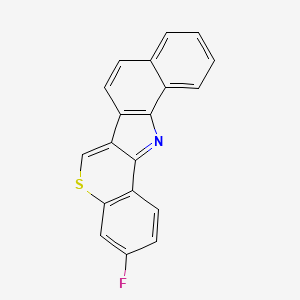
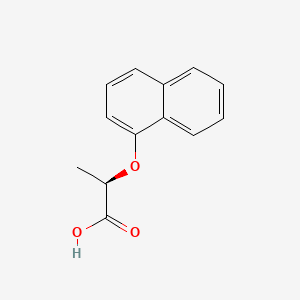
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
